Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate and similar compounds involves multiple steps, including condensation reactions, cyclization, and functional group transformations. For example, Mohareb et al. (2000) discussed the synthesis of related pyrazoles, pyridazines, and pyrimidines from ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b] thiophene 3-carboxylate, highlighting the versatility of these thiophene derivatives in generating fused thiophene compounds with potential pharmaceutical uses (Mohareb, Mohamed, & Wardakhan, 2000).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using various analytical techniques, including IR, NMR, and X-ray diffraction. For instance, Menati et al. (2020) prepared a new azo-Schiff base related to ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate, and its structure was characterized by elemental analysis, IR, HNMR spectroscopy, and single-crystal X-ray diffraction, demonstrating the planar geometric structure and the presence of intermolecular hydrogen bonds (Menati, Mir, Notash, آزاد اسلامی, & شهید بهشتی, 2020).
Chemical Reactions and Properties
Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate can undergo various chemical reactions, leading to a wide range of derivatives with interesting properties. For example, Wardaman (2000) described its reactivity towards different reagents, including active methylene compounds, to synthesize fused heterocyclic systems (Wardaman, 2000).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for their application in material science and pharmaceuticals. These properties are often determined using techniques like X-ray crystallography, as demonstrated in the study by Menati et al. (Menati et al., 2020).
Scientific Research Applications
Synthesis of Pyrazoles, Pyridazines, Pyrimidines and Their Fused Derivatives : Ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate I reacts with benzoylacetonitrile to give compound 3, leading to various fused thiophene derivatives with high potential for pharmaceutical uses (Mohareb, Mohamed, & Wardakhan, 2000).
Synthesis and Characterization of Azo-Schiff Base Derivatives : A new azo-Schiff base derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was synthesized and characterized, showing potential for various applications due to its planar geometric structure and intermolecular hydrogen bonding (Menati, Mir, & Notash, 2020).
Synthesis of 3‐Hetaryl‐4,5,6,7‐Tetrahydrobenzo[b]thiophenes : Efficient synthesis of 3-hetaryl-4,5,6,7-tetrahydrobenzo[b]thiophenes has been achieved, which could be useful in the development of novel compounds with various applications (Sabnis & Rangnekar, 1992).
Antimicrobial and Antioxidant Studies of Lignan Conjugates : Ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates synthesized through simple procedures showed excellent antibacterial, antifungal, and profound antioxidant potential (Raghavendra et al., 2016).
Application as Disperse Dyes : The derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been used to synthesize azo dyes with good coloration and fastness properties on polyester (Sabnis & Rangnekar, 1989).
Anticancer Activity Against Colon HCT-116 Human Cancer Cell Line : Novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors were synthesized and evaluated for their anticancer activity (Abdel-Motaal, Alanzy, & Asem, 2020).
Synthesis and Antimicrobial Evaluation of Various Heterocycles : A variety of heterocyclic compounds have been synthesized using ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a starting material, demonstrating antimicrobial activity (Hemdan & Abd El-Mawgoude, 2015).
Safety And Hazards
properties
IUPAC Name |
ethyl 3-benzylsulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3S2/c1-2-21-17(20)16-13-9-6-10-14(19)15(13)18(23-16)22-11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGLCIVVJISXCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCC(=O)C2=C(S1)SCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381142 | |
Record name | ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate | |
CAS RN |
172516-35-7 | |
Record name | ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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